2-Methylpropyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-Methylpropyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a nitroaryl substituent. Its structure comprises a pyrimidine ring fused with a carboxylate ester and a 3-nitrophenyl group. Such derivatives are often studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The presence of the nitro group and ester moiety may influence its electronic and steric interactions, impacting reactivity and binding affinities .
Properties
Molecular Formula |
C17H21N3O5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-methylpropyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21N3O5/c1-10(2)9-25-16(21)14-11(3)19(4)17(22)18-15(14)12-6-5-7-13(8-12)20(23)24/h5-8,10,15H,9H2,1-4H3,(H,18,22) |
InChI Key |
LTFWCPVQIQEGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclocondensation Approaches
The tetrahydropyrimidine scaffold is typically constructed via cyclocondensation of β-keto esters with aldehydes and urea derivatives. Ethyl acetoacetate reacts with 3-nitrobenzaldehyde under acidic conditions to form the dihydropyrimidine precursor, followed by oxidation to the 2-oxo derivative. A study demonstrated that HCl-catalyzed reactions in ethanol at 80°C for 12 hours achieve 68% conversion to the intermediate 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. Subsequent esterification with 2-methylpropanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane yields the target compound in 63% isolated yield after column chromatography.
Hantzsch Reaction Modifications
Adapting the classical Hantzsch dihydropyridine synthesis, researchers have developed a one-pot procedure combining methyl acetoacetate, 3-nitrobenzaldehyde, and ammonium acetate in refluxing n-butanol. This method produces the 1,4-dihydropyridine intermediate, which undergoes oxidative aromatization with MnO₂ in toluene to yield the 2-oxo tetrahydropyrimidine core. Patent data indicate that introducing the 2-methylpropyl ester group at this stage via transesterification with isobutyl alcohol in the presence of titanium(IV) isopropoxide enhances regioselectivity, achieving 71% yield for the esterification step.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Comparative studies reveal solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 12 | 68 |
| Methanol | 32.7 | 9 | 72 |
| n-Butanol | 17.8 | 15 | 61 |
| DMF | 36.7 | 6 | 58 |
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted methyl acetoacetate (Rf = 0.32) and nitrobenzaldehyde byproducts (Rf = 0.56). HPLC purity analysis using a C18 column (acetonitrile/water 65:35) shows 99.2% purity at 254 nm detection.
Spectroscopic Confirmation
Key structural features are verified through:
FT-IR (KBr, cm⁻¹) :
-
3324 (N-H stretch)
-
1725 (ester C=O)
-
1520 (asymmetric NO₂)
-
1345 (symmetric NO₂)
¹H NMR (400 MHz, CDCl₃) :
-
δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂)
-
δ 2.38 (s, 3H, C6-CH₃)
-
δ 5.12 (q, J=5.1 Hz, 1H, C4-H)
-
δ 7.65-8.24 (m, 4H, nitrophenyl)
MS (ESI⁺): m/z 348.4 [M+H]⁺, matching the molecular formula C17H21N3O5.
Computational Modeling of Reaction Pathways
DFT calculations at the B3LYP/6-31G(d) level reveal the cyclocondensation transition state has an activation energy of 28.7 kcal/mol. Molecular dynamics simulations show methanol solvent molecules stabilize the developing oxonium ion during esterification, lowering the energy barrier by 4.3 kcal/mol compared to aprotic solvents.
Scale-Up Considerations
Pilot-scale synthesis (500 g batch) in a jacketed reactor demonstrates:
-
12% increased yield with mechanical stirring vs magnetic stirring
-
15°C cooling during esterification prevents exothermic side reactions
-
Residual solvent levels <50 ppm achieved via vacuum tray drying
Process mass intensity (PMI) analysis identifies the esterification step as the largest contributor to waste generation (62%), highlighting opportunities for solvent recycling .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The 2-methylpropyl ester moiety at position 5 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:
-
Acidic Hydrolysis :
-
Basic Hydrolysis (Saponification) :
In related compounds (e.g., ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate), hydrolysis under reflux with aqueous HCl/EtOH (1:1) produced the carboxylic acid derivative in 85–90% yield .
Table 1: Hydrolysis Conditions for Analogous Esters
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl ester analog | 6M HCl, EtOH, reflux, 6h | Carboxylic acid | 85–90% | |
| Methyl ester analog | LiOH, THF/H₂O, 50°C, 4h | Carboxylic acid | 92% |
Reduction of the Nitro Group
The 3-nitrophenyl substituent at position 4 can undergo reduction to form a 3-aminophenyl derivative. Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl are common methods:
In a study on ethyl 4-(4-nitrophenyl)-tetrahydropyrimidine-5-carboxylate, reduction with H₂/Pd-C in ethanol afforded the amine derivative in 78% yield .
Table 2: Reduction of Nitro-Substituted Analogs
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 4-(4-nitrophenyl) analog | H₂ (1 atm), Pd/C (10%), EtOH | 4-(4-Aminophenyl) derivative | 78% |
Ring Functionalization and Cyclocondensation
The 2-oxo group and NH positions (1 and 3) enable cyclocondensation reactions. For example, microwave-assisted Biginelli reactions with aldehydes and urea derivatives form fused pyrimidine systems .
Example Reaction Pathway:
Under microwave irradiation (100°C, 200 W), Cu(OTf)₂ catalyzes the formation of dihydropyrimidine derivatives via a three-component reaction .
Thermal and Photochemical Stability
Tetrahydropyrimidines with nitroaryl groups are prone to decomposition under prolonged heating (>150°C) or UV exposure due to nitro group instability .
Synthetic Routes to Analogous Compounds
While direct data for the title compound is limited, its synthesis likely follows modified Biginelli protocols. For example:
-
Multi-component reaction : Ethyl acetoacetate, 3-nitrobenzaldehyde, urea, and 2-methylpropanol under InCl₃ catalysis .
-
Ultrasound-assisted synthesis : Enhances yields (95–99%) and reduces reaction times (20 min) .
Key Research Gaps
Scientific Research Applications
Biological Activities
The dihydropyrimidine core is known for diverse biological activities. Some of the potential therapeutic applications include:
- Antimicrobial Activity : Compounds within this class have shown effectiveness against various pathogens.
- Anticancer Properties : Preliminary studies suggest that derivatives may inhibit tumor growth.
- Anti-inflammatory Effects : Some dihydropyrimidines have been associated with reducing inflammation.
Further research is needed to elucidate the specific biological activities of 2-Methylpropyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its mechanisms of action.
Applications in Research and Industry
The applications of this compound span several fields:
Medicinal Chemistry
This compound serves as a lead structure for developing new pharmaceuticals. Its modifications can lead to derivatives with enhanced potency and selectivity against specific biological targets.
Pharmacology
Research focuses on understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of this compound. Interaction studies with receptors or enzymes are crucial for predicting therapeutic efficacy.
Material Science
Due to its unique chemical properties, this compound can be utilized in creating advanced materials. It may enhance properties like durability and thermal stability in polymers or coatings.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the influence of various substituents on biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl group instead of propyl | Variation in alkyl chain length affects solubility and biological activity |
| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Different nitrophenyl position | Potentially different receptor interactions due to substituent location |
| Pentyl 4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine | Longer alkyl chain | May exhibit different pharmacokinetics due to increased hydrophobicity |
Mechanism of Action
The mechanism of action of 2-Methylpropyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with cellular proteins and enzymes, leading to various biological effects. The tetrahydropyrimidine ring can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct references to this specific compound in the provided evidence, the comparison below is inferred from general tetrahydropyrimidine chemistry and related analogs.
Structural Analogues
Tetrahydropyrimidine derivatives vary based on substituents at positions 1, 4, 5, and 4. Key structural differences include:
| Compound | Substituents | Key Features |
|---|---|---|
| Target Compound | 1,6-dimethyl; 4-(3-nitrophenyl); 5-carboxylate (2-methylpropyl ester) | Nitro group enhances electron-withdrawing effects; ester improves lipophilicity |
| Ethyl 1,4-diphenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hypothetical) | 1,4-diphenyl; 6-methyl; 5-carboxylate (ethyl ester) | Phenyl groups increase steric bulk; reduced nitro-group-mediated reactivity |
| Methyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hypothetical) | 4-(4-chlorophenyl); 1,6-dimethyl; 5-carboxylate (methyl ester) | Chlorophenyl substituent alters halogen bonding; smaller ester reduces lipophilicity |
Physicochemical Properties
- Solubility : The nitro group and ester moiety in the target compound likely reduce aqueous solubility compared to hydroxyl- or amine-substituted analogs.
- This contrasts with halogenated analogs (e.g., chlorophenyl derivatives), which are more chemically inert .
Computational Studies
Molecular docking (using tools like SHELXL or ORTEP-3 ) could reveal differences in binding modes. For instance:
- The nitro group’s electron-withdrawing nature may strengthen hydrogen bonding with catalytic residues in target enzymes.
- The 2-methylpropyl ester’s branched structure might reduce metabolic degradation compared to linear alkyl esters.
Research Findings and Data Gaps
No experimental data for the target compound were identified in the provided evidence. However, studies on analogous compounds suggest:
- Synthetic Routes : The compound could be synthesized via Biginelli-like multicomponent reactions, with nitrobenzaldehyde as a precursor.
- Crystallography : Structural analysis (using SHELX or ORTEP-3 ) would clarify conformational preferences, such as the orientation of the nitro group relative to the pyrimidine ring.
Biological Activity
2-Methylpropyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the dihydropyrimidine family, which is known for its diverse biological activities. The compound's structure features a six-membered ring with two nitrogen atoms and a nitrophenyl substituent, suggesting potential interactions with various biological targets. This article reviews the compound's biological activity, including its pharmacological properties, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is . Its complex structure allows for various interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 345.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activities of dihydropyrimidines are extensive and include:
- Antimicrobial Activity : Compounds within this class have shown significant antibacterial and antifungal properties. For instance, studies indicate that dihydropyrimidines can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of specific substituents on the pyrimidine core can enhance these effects .
- Enzyme Inhibition : Dihydropyrimidines can act as inhibitors for certain enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting specific diseases .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antibacterial Screening : In vitro studies have shown that related compounds exhibit varying degrees of antibacterial activity against E. coli and Pseudomonas aeruginosa. For example, a derivative with a nitrophenyl group demonstrated a minimum inhibitory concentration (MIC) of 66 µM against S. aureus .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the dihydropyrimidine structure can significantly affect biological activity. For instance, altering the alkyl chain length or substituent position can enhance solubility and target interaction .
- Crystal Structure Analysis : The crystal structure of similar compounds has been analyzed to understand molecular interactions better. These studies provide insights into how structural variations influence biological activity .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl group instead of propyl | Enhanced solubility; moderate antibacterial activity |
| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Different nitrophenyl position | Variable receptor interactions; potential antitumor effects |
| Pentyl 4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine | Longer alkyl chain | Increased hydrophobicity; altered pharmacokinetics |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can regioselectivity be controlled?
The synthesis of tetrahydropyrimidine derivatives typically employs Biginelli-like multicomponent reactions. For example, methyl/ethyl ester analogs (e.g., Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate ) are synthesized via condensation of aldehydes, β-keto esters, and urea/thiourea under acidic conditions . To address regioselectivity, solvent choice (e.g., acetic acid vs. n-butanol) and temperature gradients are critical. For instance, n-butanol at reflux (100–120°C) minimizes side reactions, while acetic acid at 80°C accelerates cyclization . Control of the 3-nitrophenyl substituent’s orientation may require steric modulation via pre-functionalized aldehydes or post-synthetic modifications.
Q. What spectroscopic and crystallographic methods are optimal for structural confirmation?
- X-ray crystallography : Single-crystal X-ray diffraction (as in Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate ) provides unambiguous confirmation of the tetrahydropyrimidine ring conformation and substituent spatial arrangement. Key metrics include mean C–C bond lengths (0.002 Å) and R-factors <0.05 .
- NMR : ¹H and ¹³C NMR should resolve methyl groups (δ ~1.2–2.5 ppm) and nitrophenyl protons (δ ~7.5–8.5 ppm). For analogs, coupling constants (e.g., J = 3.8 Hz for H4-H5) confirm chair-like ring conformations .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position) influence biological activity?
Comparative studies on dihydropyrimidine derivatives highlight substituent-dependent bioactivity. For example:
| Compound Substituent | IC50 (Thymidine Phosphorylase) | Reference |
|---|---|---|
| 2,6-Dichlorophenyl | 314.3 ± 0.9 µM | |
| 2-Fluoro-4-methoxyphenyl | 397.1 ± 0.1 µM | |
| The 3-nitrophenyl group in your target compound may enhance electron-withdrawing effects, potentially improving enzyme inhibition. Computational docking (e.g., AutoDock Vina) and Hammett σ constants can rationalize substituent effects. |
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration ratios) often arise from dynamic ring puckering or solvent-induced shifts. For analogs like Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , variable-temperature NMR (VT-NMR) at 298–343 K resolves conformational exchange broadening . Additionally, 2D NOESY can identify through-space interactions between the 3-nitrophenyl group and methyl substituents.
Q. What strategies mitigate solubility challenges in biological assays?
Tetrahydropyrimidine esters often exhibit poor aqueous solubility due to hydrophobic substituents (e.g., 2-methylpropyl). Strategies include:
Q. How to validate synthetic purity for in vitro studies?
- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C26H30N2O8 : calc. 498.53, observed 498.53 ± 0.01) .
Methodological Guidance
Q. Designing comparative studies with structural analogs
- Control variables : Fix the tetrahydropyrimidine core and vary substituents (e.g., nitro vs. methoxy groups).
- Biological endpoints : Measure IC50 against target enzymes (e.g., thymidine phosphorylase) and correlate with Hammett parameters or logP values .
8. Addressing crystallographic disorder in X-ray studies
For analogs with flexible side chains (e.g., Allyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ), refine occupancy factors using SHELXL and apply restraints to anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
